
1-Cyclopropyl-2,2,2-trifluoro-ethanone
Overview
Description
GW768505A (free base) is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (KDR) and Tie-2, with a pIC50 value of 7.81 for Vascular Endothelial Growth Factor Receptor 2. This compound exhibits significant anti-angiogenic activity, making it a valuable tool in cancer research and other fields related to angiogenesis .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-Cyclopropyl-2,2,2-trifluoro-ethanone are currently unknown . As a trifluoro-ethanone derivative, it may participate in reactions involving nucleophilic substitution, but the specific pathways and downstream effects are yet to be determined.
Preparation Methods
The synthesis of GW768505A (free base) involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for GW768505A (free base) are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
GW768505A (free base) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure controls. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GW768505A (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Vascular Endothelial Growth Factor Receptor 2 and Tie-2.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, migration, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its anti-angiogenic properties.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting angiogenesis-related diseases
Comparison with Similar Compounds
GW768505A (free base) is unique in its dual inhibition of Vascular Endothelial Growth Factor Receptor 2 and Tie-2, which sets it apart from other compounds that target only one of these receptors. Similar compounds include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor, Platelet-Derived Growth Factor Receptor, and other receptors.
Sorafenib: Another multi-targeted kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor, Platelet-Derived Growth Factor Receptor, and Raf kinases.
Axitinib: A selective inhibitor of Vascular Endothelial Growth Factor Receptor 1, 2, and 3
These comparisons highlight the unique dual-targeting capability of GW768505A (free base), making it a valuable compound for research and therapeutic applications.
Biological Activity
1-Cyclopropyl-2,2,2-trifluoro-ethanone (CAS No. 75702-97-5) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an ethanone backbone. Its molecular formula is , with a molecular weight of approximately 140.11 g/mol. The trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, enhancing its potential interactions with biological targets.
The biological activity of this compound primarily arises from its ability to interact with various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic processes. For instance, it may affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
- Anticoagulant Properties : Similar compounds with trifluoromethyl groups have demonstrated anticoagulant effects by inhibiting factors involved in the coagulation cascade. This suggests that this compound may also exhibit similar properties.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, compounds containing trifluoromethyl groups generally exhibit favorable absorption and distribution characteristics due to their lipophilicity. The following pharmacokinetic parameters are typically considered:
Parameter | Description |
---|---|
Absorption | Likely high due to lipophilic nature |
Distribution | Potentially extensive due to lipophilicity |
Metabolism | Metabolized primarily by cytochrome P450 |
Excretion | Likely renal and fecal pathways |
Anticancer Activity
Research indicates that trifluoromethyl-containing compounds can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of trifluoroacetophenones showed significant inhibition of cancer cell proliferation through apoptosis induction. This suggests that this compound may possess similar anticancer properties.
Antimicrobial Activity
Trifluoromethyl groups are known to enhance the antimicrobial activity of compounds. Preliminary studies suggest that this compound may exhibit antibacterial properties against certain Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have explored the biological activity of fluorinated compounds similar to this compound:
- Anticoagulant Effects : A study found that compounds with trifluoromethyl groups inhibited thrombin activity effectively. The mechanism involved direct interaction with thrombin's active site, leading to reduced platelet aggregation in vitro.
- Cytotoxicity Against Cancer Cells : Research on related trifluoromethyl ketones showed promising results in inducing apoptosis in breast cancer cell lines (MCF-7), suggesting potential therapeutic applications for this compound in oncology.
- Enzyme Inhibition Studies : Investigations into the inhibition of cytochrome P450 enzymes revealed that fluorinated compounds could modulate enzyme activity significantly, impacting drug metabolism.
Properties
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJNTMDORMMGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570448 | |
Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75702-97-5 | |
Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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